This compound is classified as an amino acid derivative due to its structural features that include an amino group (from the sulfonamide) and a carboxylic acid group. It is also categorized under sulfonamides, which are known for their antibacterial properties.
The synthesis of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid typically involves several key steps:
Technical parameters such as reaction time, temperature, and solvent choice can significantly affect yield and purity.
The molecular structure of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid reveals several notable features:
The molecular weight of this compound is approximately 355.41 g/mol, and its SMILES representation is OC(=O)C(Cc1ccccc1)NS(=O)(=O)
.
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action for 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid primarily relates to its potential biological activity:
Quantitative data regarding its efficacy against specific bacterial strains or other targets would require further empirical studies.
The physical and chemical properties of 2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid include:
These properties are critical for determining the handling and application methods in laboratory settings.
2-(Naphthalene-1-sulfonamido)-3-phenylpropanoic acid has several scientific applications:
CAS No.: 26532-22-9
CAS No.: 802855-66-9
CAS No.: 23745-82-6
CAS No.:
CAS No.: 93962-62-0